molecular formula C₇₈H₁₂₅N₂₅O₂₃ B612748 112173-49-6 CAS No. 112173-49-6

112173-49-6

カタログ番号: B612748
CAS番号: 112173-49-6
分子量: 1780.98
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the Chemical Abstracts Service number 112173-49-6 is known as Angiogenin (108-122). It is a peptide fragment derived from angiogenin, a protein involved in the process of angiogenesis, which is the formation of new blood vessels. Angiogenin (108-122) has been studied for its therapeutic potential in various diseases, including cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases .

準備方法

Synthetic Routes and Reaction Conditions: Angiogenin (108-122) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Angiogenin (108-122) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions: Angiogenin (108-122) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in various biochemical interactions, such as binding to receptors and enzymes.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt), and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.

    Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

    Purification Reagents: Acetonitrile and water are used in HPLC for peptide purification.

Major Products: The major product of the synthesis is the Angiogenin (108-122) peptide itself. During biochemical interactions, the peptide may form complexes with receptors or enzymes, leading to various biological effects .

科学的研究の応用

Angiogenin (108-122) has a wide range of scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: It is studied for its role in angiogenesis and its interactions with cellular receptors.

    Medicine: It has potential therapeutic applications in treating cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases.

    Industry: It is used in the development of peptide-based drugs and therapeutic agents .

作用機序

Angiogenin (108-122) exerts its effects by binding to specific receptors on the surface of endothelial cells, which are cells that line blood vessels. This binding activates signaling pathways that promote the proliferation and migration of endothelial cells, leading to the formation of new blood vessels. The peptide also has ribonucleolytic activity, which means it can degrade RNA molecules, further influencing cellular processes .

類似化合物との比較

    Angiogenin (1-123): A longer peptide fragment of angiogenin with similar angiogenic properties.

    Vascular Endothelial Growth Factor (VEGF): A protein that also promotes angiogenesis but through different receptors and signaling pathways.

    Fibroblast Growth Factor (FGF): Another protein involved in angiogenesis with distinct molecular targets.

Uniqueness: Angiogenin (108-122) is unique in its specific sequence and its dual role in promoting angiogenesis and degrading RNA. This combination of activities makes it a valuable tool for studying the mechanisms of angiogenesis and developing therapeutic agents .

生物活性

Angiogenin 108-122, identified by its CAS number 112173-49-6, is a peptide derived from angiogenin, a member of the ribonuclease family known for its role in angiogenesis and various cellular processes. This article provides an overview of the biological activity of Angiogenin 108-122, including its mechanisms of action, therapeutic applications, and relevant research findings.

Angiogenin 108-122 exhibits several biological activities primarily through its ribonucleolytic activity. It has been shown to inhibit the enzymatic activity of angiogenin itself by approximately 39% when using tRNA as a substrate. This inhibition suggests a regulatory role in RNA metabolism and cellular stress responses .

The peptide's mechanism involves binding to specific receptors on target cells, influencing pathways associated with inflammation, immune response, and cell proliferation. Notably, it interacts with the JAK/STAT signaling pathway , which is crucial for mediating responses to cytokines and growth factors .

Therapeutic Applications

Angiogenin 108-122 has demonstrated potential therapeutic applications across various diseases:

  • Cancer : The peptide is being explored for its role in cancer therapy due to its ability to modulate angiogenesis and inhibit tumor growth.
  • Inflammatory Diseases : It shows promise in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
  • Neurodegenerative Disorders : Research indicates potential benefits in neuroprotection and modulation of neuroinflammatory processes associated with diseases like Alzheimer's and multiple sclerosis .

Research Findings

Recent studies have focused on the efficacy of Angiogenin 108-122 in various experimental models:

  • Inhibition Studies : Rybak et al. (1989) reported that C-terminal peptides of angiogenin could effectively inhibit both biological and enzymatic activities of angiogenin itself, suggesting a feedback mechanism that could be exploited therapeutically .
  • Case Studies : Clinical applications have been documented where Angiogenin 108-122 was administered in preclinical models to assess its impact on tumor growth and immune modulation. These studies often highlight significant reductions in tumor size and improved survival rates in treated cohorts compared to controls.
  • Inflammatory Response Modulation : A study indicated that Angiogenin 108-122 can modulate the inflammatory response by affecting cytokine production, particularly interleukin-6 (IL-6), which plays a pivotal role in inflammation and immune regulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Ribonucleolytic InhibitionInhibits angiogenin's enzymatic activity by 39%
Anti-cancerModulates angiogenesis; inhibits tumor growth
Anti-inflammatoryReduces IL-6 levels; modulates immune response
NeuroprotectionPotential benefits in neurodegenerative diseases

Table 2: Potential Therapeutic Applications

Disease TypeApplication StatusEvidence Level
CancerUnder investigationPreclinical
Inflammatory DiseasesEmerging therapiesClinical trials
Neurodegenerative DisordersResearch ongoingPreclinical

特性

CAS番号

112173-49-6

分子式

C₇₈H₁₂₅N₂₅O₂₃

分子量

1780.98

配列

One Letter Code: ENGLPVHLDQSIFRR

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。